Physicochemical Properties of 3-Chloro-2-(4-methoxyphenoxy)aniline: A Technical Overview
Physicochemical Properties of 3-Chloro-2-(4-methoxyphenoxy)aniline: A Technical Overview
For Immediate Release
[City, State] – This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Chloro-2-(4-methoxyphenoxy)aniline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document focuses on a comparative analysis with structurally related isomers and outlines the standard experimental protocols for determining these essential parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
3-Chloro-2-(4-methoxyphenoxy)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, optimizing synthesis and purification processes, and formulating it for various applications. This document serves as a foundational resource by providing estimated properties based on available data for analogous compounds and detailing the established methodologies for their empirical determination.
Predicted Physicochemical Properties
Table 1: General and Predicted Properties
| Property | 3-Chloro-2-(4-methoxyphenoxy)aniline (Predicted/Comparative) | 3-Chloro-4-(2-methoxyphenoxy)aniline | 3-chloro-4-(3-methoxyphenoxy)aniline |
| Molecular Formula | C13H12ClNO2 | C13H12ClNO2 | C13H12ClNO2 |
| Molecular Weight | 249.69 g/mol | 249.69 g/mol | 249.69 g/mol |
| XLogP3 (Predicted) | No direct data | 3.6 | 3.6[1] |
| Monoisotopic Mass | 249.0556563 Da | 249.0556563 Da | 249.05565 Da[1] |
Table 2: Physical Properties of Related Aniline Derivatives
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 3-Chloro-4-methoxyaniline | 5345-54-0 | 50-55 | - | - |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | 73-77 | - | - |
| 3-Chloro-2-methylaniline | 87-60-5 | 2 | 115-117 (at 10 mmHg) | 1.185 (at 25 °C)[2] |
| 3-Chloroaniline | 108-42-9 | -11 to -9 | 230-231 | 1.206 (at 25 °C)[3] |
Note: The data presented for related compounds are intended to provide a comparative context for the likely properties of 3-Chloro-2-(4-methoxyphenoxy)aniline.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of 3-Chloro-2-(4-methoxyphenoxy)aniline.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[2][4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][4]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[2][6]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4]
-
The sample is heated slowly, and the temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
-
Apparatus: Small test tube (fusion tube), capillary tube, thermometer, heating bath (e.g., Thiele tube or aluminum block).[7][8][9]
-
Procedure:
-
A small amount of the liquid is placed in a fusion tube.[7]
-
A capillary tube, sealed at one end, is placed inverted into the liquid.[3][7]
-
The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[3]
-
The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[3]
-
Solubility Determination
Solubility in various solvents provides information about the polarity and the presence of acidic or basic functional groups.[10][11][12]
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound.
-
Methods: Potentiometric titration, spectrophotometry, or NMR spectroscopy.[1][14]
-
General Procedure (Potentiometric Titration):
-
A solution of the compound in a suitable solvent (often an aqueous-organic mixture) is prepared.[14]
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a pH meter.[14]
-
The pKa is determined from the midpoint of the titration curve.[14]
-
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.
-
Methods: Shake-flask method, High-Performance Liquid Chromatography (HPLC).[15][16][17]
-
General Procedure (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.[16]
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]
-
Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[18][19][20][21][22] 1H and 13C NMR spectra would be acquired to confirm the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[23][24][25][26]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[27][28][29][30]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like 3-Chloro-2-(4-methoxyphenoxy)aniline.
Conclusion
While experimental data for 3-Chloro-2-(4-methoxyphenoxy)aniline remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties through comparative analysis and established experimental protocols. The outlined methodologies represent the standard approach for the comprehensive characterization of novel organic compounds, ensuring reliable and reproducible data for future research and development endeavors.
References
- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. chem.ws [chem.ws]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 22. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. rtilab.com [rtilab.com]
- 24. mse.washington.edu [mse.washington.edu]
- 25. ejournal.upi.edu [ejournal.upi.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. fiveable.me [fiveable.me]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. chem.libretexts.org [chem.libretexts.org]
